Product packaging for Incarnal(Cat. No.:)

Incarnal

Cat. No.: B1200766
M. Wt: 244.28 g/mol
InChI Key: JHGIQUYJFHGGCR-YSSOQSIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incarnal is a natural organic compound belonging to the linear triquinane class of sesquiterpenoids, with the molecular formula C 15 H 16 O 3 and a molecular weight of 244.29 Da . It was first isolated from the basidiomycete fungus Gloeostereum incarnatum . This compound is of significant interest in biomedical research due to its documented biological activities. Initial studies have reported its antibacterial properties . Furthermore, research into related compounds from the same fungus, such as (-)-hirsutanol A, has revealed potent antiproliferative activity against murine B16 melanoma cells, suggesting this compound's potential value in oncology research and chemoprevention studies . Its mechanism of action, while not fully elucidated, is an active area of scientific investigation. This product is intended for laboratory research purposes only. It is not intended for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O3 B1200766 Incarnal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(3bS)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione

InChI

InChI=1S/C15H16O3/c1-8-11(16)6-9-5-10-12(17)13(2,3)7-15(10,18)14(8,9)4/h5-6,18H,1,7H2,2-4H3/t14?,15-/m1/s1

InChI Key

JHGIQUYJFHGGCR-YSSOQSIOSA-N

Isomeric SMILES

CC1(C[C@]2(C(=CC3=CC(=O)C(=C)C32C)C1=O)O)C

Canonical SMILES

CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1=O)O)C

Synonyms

(1-hydroxy-2,10,10-trimethyl)-3-methylenetricyclo(6.3.0.0(2,6))undec-5,7-diene-4,9-dione
incarnal

Origin of Product

United States

Comparison with Similar Compounds

Discussion

  • Structural-Activity Relationship (SAR): The α-methylene ketone is indispensable for cytotoxicity in hirsutanes, as seen in this compound and hirsutanol A . Modifications like carboxylation (chondrosterin J) enhance potency, while hydroxylation (arthrosporone) abolish activity .
  • Biosynthetic Pathways : this compound may derive from trichodiene in G. incarnatum, but experimental validation is needed .

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